

Technical Guide: Physicochemical Properties of 2-Chloro-5-methylbenzoic Acid

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Compound of Interest

Compound Name: 2-Chloro-5-methylbenzoic Acid

Cat. No.: B1347271

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the melting and boiling points of **2-Chloro-5-methylbenzoic Acid**, a compound of interest in various chemical and pharmaceutical research fields. The document outlines its key physical constants and provides standardized experimental protocols for their determination, ensuring accuracy and reproducibility in a laboratory setting.

Core Physicochemical Data

The melting and boiling points are critical physical properties that provide insights into the purity and physical state of a substance under varying temperatures. The data for **2-Chloro-5-methylbenzoic Acid** are summarized below.

Property	Value	Conditions
Melting Point	148 - 151 °C[1][2]	Not Specified
Melting Point	150 °C[3]	Not Specified
Boiling Point	291.3 °C[2]	at 760 mmHg

Experimental Protocols

Accurate determination of melting and boiling points is fundamental in chemical analysis. The following sections detail the standard methodologies for these measurements.

Melting Point Determination: Capillary Method

The capillary method is a widely accepted technique for determining the melting point of a solid crystalline substance.^{[4][5]}

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Thermometer
- Mortar and pestle

Procedure:

- Sample Preparation: Ensure the **2-Chloro-5-methylbenzoic Acid** sample is completely dry.^[6] If the sample consists of large crystals, it should be pulverized into a fine powder using a mortar and pestle.^[6]
- Loading the Capillary Tube: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the solid into the sealed end.^{[2][6]} This process is repeated until a packed sample height of 2-3 mm is achieved.^[2]
- Measurement:
 - The loaded capillary tube is placed into the heating block of the melting point apparatus.^[6]
 - The sample is heated at a steady rate. For an unknown sample, a preliminary rapid heating can be done to find an approximate melting range.^[7]
 - For an accurate measurement, the heating rate should be slow (around 1-2°C per minute) as the temperature approaches the expected melting point.^[8]

- The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.[\[2\]](#)[\[8\]](#)
- The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.[\[2\]](#)[\[8\]](#)
- Purity Assessment: A sharp melting range (typically 0.5-1.0°C) is indicative of a pure compound, whereas a broad melting range suggests the presence of impurities.[\[7\]](#)

Boiling Point Determination: Distillation Method

The distillation method is a common and reliable technique for determining the boiling point of a liquid.[\[3\]](#)[\[9\]](#)[\[10\]](#)

Apparatus:

- Distillation flask
- Condenser
- Receiving flask
- Thermometer
- Heating mantle or Bunsen burner
- Boiling chips

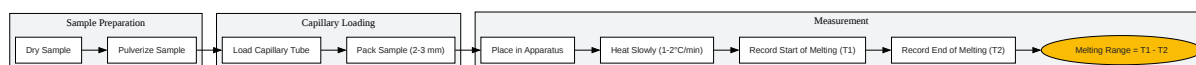
Procedure:

- Apparatus Setup: Assemble a simple distillation apparatus. The distillation flask should contain the **2-Chloro-5-methylbenzoic Acid** sample and a few boiling chips to ensure smooth boiling.
- Thermometer Placement: The thermometer is positioned so that the top of the bulb is level with the bottom of the side arm of the distillation flask. This ensures that the recorded temperature is that of the vapor in equilibrium with the boiling liquid.

- **Heating:** The flask is heated gently. As the liquid boils, the vapor will rise and surround the thermometer bulb.
- **Temperature Reading:** The temperature will rise and then stabilize as the vapor condenses in the condenser. This stable temperature, observed during the collection of the distillate, is the boiling point of the substance.^[11]
- **Pressure Correction:** The atmospheric pressure should be recorded as the boiling point is pressure-dependent. The observed boiling point can be corrected to the standard pressure of 760 mmHg if necessary.

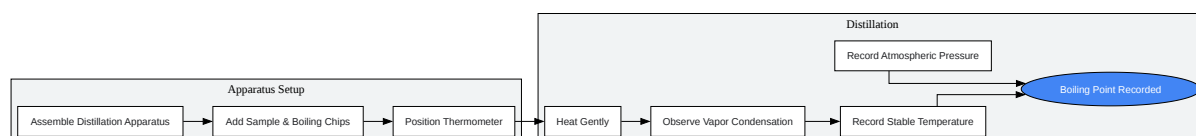
Workflow and Process Visualization

The following diagrams illustrate the logical workflows for the experimental determination of the melting and boiling points.



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Caption: Workflow for Melting Point Determination.



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Caption: Workflow for Boiling Point Determination.

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